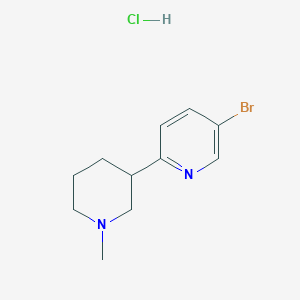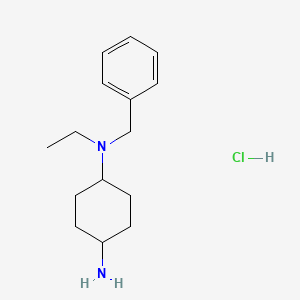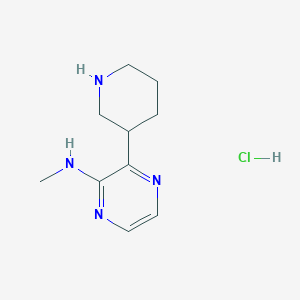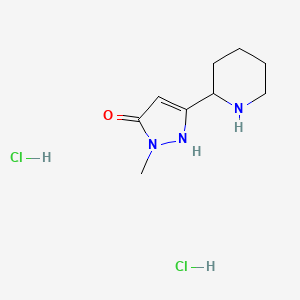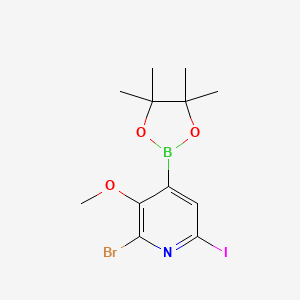![molecular formula C13H20N4O4 B1443643 5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1391733-65-5](/img/structure/B1443643.png)
5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Triazoles Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
2. Pyridines Pyridines are a class of compounds that are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Triazoles
- Antifungal : Triazole nucleus is present in a number of antifungal drugs such as fluconazole, voriconazole .
- Antidepressant : Trazodone, a 1,2,4-triazolo[4,3-a]pyridine derivative, is an antidepressant drug .
- Antihypertensive : Triazole derivatives like trapidil have antihypertensive properties .
- Sedative-Hypnotic : Estazolam is a triazole derivative used as a sedative-hypnotic .
- Antiepileptic : Rufinamide is a triazole-containing drug used as an antiepileptic .
Pyridines
- Antiviral and Anticancer : Pyridine derivatives, especially those fused with other rings, are structurally similar to DNA bases such as adenine and guanine, which explains their effectiveness as antiviral and anticancer drugs .
- Antituberculosis, Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial : Fused pyridine derivatives are found in the structures of substances with these activities .
Triazoles
- Antibacterial and Antitubercular : Triazole nucleus is present in a number of drug classes such as antibacterial and antitubercular .
- Antioxidant : Triazole derivatives have been found to possess antioxidant properties .
- Antidiabetic : Some triazole derivatives have shown antidiabetic activities .
- Antianxiety : Triazole derivatives have been used in the treatment of anxiety .
Pyridines
- Antihypertensive : Furopyridines, a type of fused pyridine derivative, have been found to possess antihypertensive properties .
- Antimicrobial : Furopyridines have also been found to have antimicrobial activities .
- Anti-inflammatory, Anti-aggregation, and Anticoagulant : Furopyridine derivatives have been studied for their anti-inflammatory, anti-aggregation, and anticoagulant activities .
- Coronary Vasodilating : Tetrahydrofuro[3,4-b]pyridine derivatives have shown coronary vasodilating activity .
Safety And Hazards
Propiedades
IUPAC Name |
1-ethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-5-17-10-8(11(18)19)6-16(7-9(10)14-15-17)12(20)21-13(2,3)4/h8H,5-7H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRDMQXZYFMJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2C(=O)O)C(=O)OC(C)(C)C)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



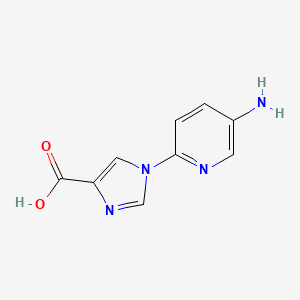
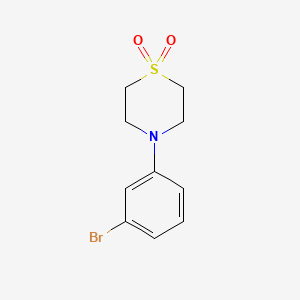
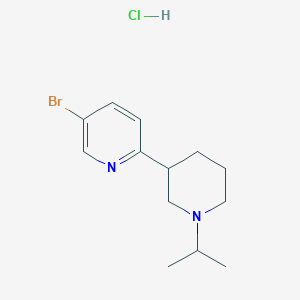
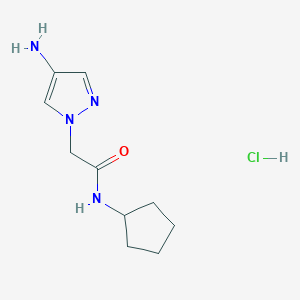
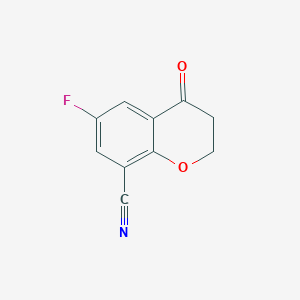
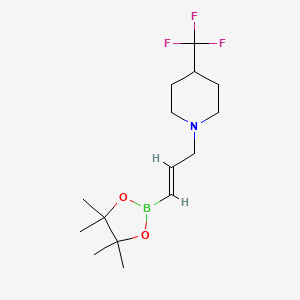
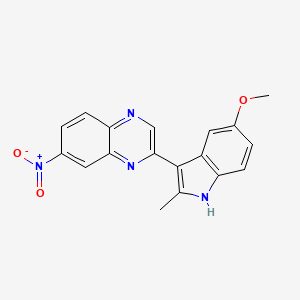
![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)

